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Compound of Interest

Compound Name:
6-Fluoro-1,2-benzisoxazole-3-

acetic acid

Cat. No.: B7451378

Get Quote

A Technical Comparison Guide for Structural
Elucidation
Executive Summary
Benzisoxazole acetic acids, specifically 1,2-benzisoxazole-3-acetic acid, represent a critical

class of synthetic auxins and pharmaceutical intermediates. Their structural similarity to natural

auxins (Indole-3-acetic acid, IAA) and isomeric benzoxazoles poses a significant analytical

challenge. This guide details the mass spectrometry (MS) fragmentation behaviors that

distinguish the benzisoxazole scaffold, focusing on the lability of the isoxazole N-O bond and

characteristic decarboxylation pathways.

Experimental Configuration
To achieve reproducible fragmentation data, the following LC-MS/MS protocol is

recommended. This workflow is designed to maximize ionization efficiency for acidic moieties

while preserving labile ring structures prior to collision-induced dissociation (CID).

Liquid Chromatography Parameters
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Column: C18 Reverse Phase (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1][2]

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+; pH buffer for ESI-).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 0.3 mL/min.

Mass Spectrometry Settings (ESI)
The acidic side chain makes Negative Ion Mode (ESI-) the preferred detection method for

sensitivity, while Positive Ion Mode (ESI+) provides richer structural data regarding ring stability.

Parameter
Negative Mode
(ESI-)

Positive Mode
(ESI+)

Rationale

Capillary Voltage 2.5 - 3.0 kV 3.5 - 4.0 kV
Prevent discharge in

negative mode.

Cone Voltage 20 V 30 V

Lower voltage in ESI-

prevents in-source

decarboxylation.

Source Temp 150°C 150°C Standard desolvation.

Collision Energy 10 - 25 eV 15 - 35 eV

Higher energy

required in ESI+ to

break aromatic rings.

Fragmentation Mechanics & Pathways[3][4]
Negative Ion Mode (ESI-)
In negative mode, the molecule forms the deprotonated ion [M-H]⁻ (m/z 176). The

fragmentation is dominated by the stability of the carboxylate group.

Decarboxylation (Primary Pathway): The most abundant transition is the loss of CO₂ (44 Da).

[3]
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Transition: m/z 176 → m/z 132.

Mechanism:[4][5] Charge migration from the carboxylate to the methylene carbon,

stabilizing as a benzylic-type anion.

Ring Cleavage (Secondary Pathway): Unlike the stable indole ring in IAA, the 1,2-

benzisoxazole ring contains a weak N-O bond. High collision energy can cleave this bond,

often leading to a cyanophenol-type fragment (m/z 119) via loss of the side chain and

rearrangement.

Positive Ion Mode (ESI+)
Protonation occurs on the nitrogen atom, yielding [M+H]⁺ (m/z 178).

Loss of Water: A characteristic "ortho effect" or acid dehydration leads to [M+H - H₂O]⁺ (m/z

160).

Isoxazole Ring Opening: The protonated N-O bond is highly labile. Cleavage often results in

the loss of CO (28 Da) or rearrangement to form benzoxazole isomers.

Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways for 1,2-benzisoxazole-3-acetic acid

compared to its natural analogue, Indole-3-acetic acid.
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Caption: Comparative fragmentation tree (ESI- mode) highlighting the N-O bond instability in

benzisoxazoles vs. the stable indole core.

Comparative Profiling: Benzisoxazole vs.
Alternatives
Distinguishing 1,2-benzisoxazole-3-acetic acid from its isomers (benzoxazoles) and functional

analogues (indoles) is critical in drug metabolism and agricultural residue analysis.
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Feature
1,2-Benzisoxazole-
3-AA

Indole-3-Acetic
Acid (IAA)

Benzoxazole-2-AA

Precursor Ion (ESI-) m/z 176 m/z 174 m/z 176

Primary Fragment m/z 132 (Loss of CO₂) m/z 130 (Loss of CO₂) m/z 132 (Loss of CO₂)

Diagnostic Fragment
m/z 119

(Cyanophenol)
m/z 103 (Styrene-like)

m/z 63 (Ring

degradation)

Ring Stability Low (N-O bond weak) High (Aromatic Indole) Moderate

Key Differentiator

N-O cleavage requires

lower energy than C-C

or C-N cleavage.

Formation of stable

Quinolinium ion (m/z

130).

Isomerization often

required for

fragmentation.

Mechanistic Insight
The "N-O" Weakness: The 1,2-benzisoxazole scaffold contains a characteristic N-O bond.

Under CID conditions, this bond breaks more readily than the C-N bonds in benzoxazoles or

indoles. This often results in "scrambling" or rearrangement ions that are unique to this

isomer.

Isomer Differentiation: While Benzoxazole-2-acetic acid also has a precursor of m/z 176, its

fragmentation pathway typically retains the oxazole ring integrity longer than the isoxazole

isomer, or yields different low-mass fingerprints (e.g., m/z 63 vs m/z 119).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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